1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride
CAS No.: 1803601-45-7
Cat. No.: VC2596916
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803601-45-7 |
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Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 g/mol |
IUPAC Name | 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8(2)3-5-9(10,6-4-8)7(11)12;/h3-6,10H2,1-2H3,(H,11,12);1H |
Standard InChI Key | HOEAITZTGWKERS-UHFFFAOYSA-N |
SMILES | CC1(CCC(CC1)(C(=O)O)N)C.Cl |
Canonical SMILES | CC1(CCC(CC1)(C(=O)O)N)C.Cl |
Introduction
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a hydrochloride salt of an amino acid derivative, featuring a cyclohexane ring with two methyl groups at the 4-position and both an amino and a carboxylic acid group attached to the 1-position . This compound is significant in various chemical and biological applications, including organic synthesis and pharmaceutical research.
Synthesis and Preparation Methods
The synthesis of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride typically involves several key steps:
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Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, various chemical transformations are applied to introduce the amino and carboxylic acid groups.
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Amination and Carboxylation: These steps involve adding the amino and carboxylic acid functionalities to the cyclohexane ring.
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Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Synthesis Steps Table
Step | Description |
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1. Cyclohexane Derivative Formation | Introduction of necessary functional groups |
2. Amination and Carboxylation | Addition of amino and carboxylic acid groups |
3. Hydrochloride Formation | Conversion to hydrochloride salt |
Chemical Reactions and Applications
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions:
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Oxidation: Can be oxidized to form ketones or aldehydes.
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Reduction: The carboxylic acid group can be reduced to an alcohol.
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Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
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Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Applications Table
Application Area | Description |
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Chemistry | Building block for organic synthesis |
Biology | Studies involving enzyme interactions and protein modifications |
Industry | Production of pharmaceuticals and agrochemicals |
Safety and Hazards
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Proper handling and safety precautions are necessary when working with this compound.
Hazard Classification Table
Hazard Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
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